

Comparative Biological Insights into 4-Methyl-1H-Indazole and its Positional Isomers

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Compound of Interest

Compound Name: 4-methyl-1H-indazole

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A detailed guide for researchers and drug development professionals on the nuanced biological activities of **4-methyl-1H-indazole** and its isomers, supported by experimental data and pathway analysis.

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The seemingly subtle variation in the position of a methyl group on the indazole ring can significantly alter the pharmacological profile of the resulting isomers. This guide provides a comparative analysis of the biological activities of **4-methyl-1H-indazole** and its positional isomers, namely 5-methyl-1H-indazole, 6-methyl-1H-indazole, and 7-methyl-1H-indazole. While direct head-to-head comparative studies of these specific isomers are limited in publicly available literature, this guide synthesizes available data on their derivatives to illuminate their potential as anticancer and enzyme-inhibiting agents.

Comparative Analysis of Anticancer and Kinase Inhibitory Activities

Indazole derivatives have garnered significant attention for their potent anticancer properties, often attributed to their ability to inhibit various protein kinases crucial for cancer cell proliferation, survival, and migration.^[1] The position of the methyl group on the indazole ring influences the molecule's interaction with the ATP-binding pocket of kinases, thereby affecting its inhibitory potency and selectivity.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of derivatives of **4-methyl-1H-indazole** and its isomers. It is important to note that these are not direct comparisons of the parent methyl-indazole isomers but of derivatives, which provides valuable insight into the structure-activity relationships (SAR).

Table 1: Kinase Inhibitory Activity of **4-Methyl-1H-Indazole** Derivatives

Compound Derivative	Target Kinase	IC50 (nM)	Reference
(E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide	TRKA	10.5	[2]
TRKB	0.7	[2]	
TRKC	2.6	[2]	

Table 2: Kinase Inhibitory Activity of 5-Methyl-1H-Indazole Derivatives

Compound Derivative	Target Kinase	IC50 (μM)	Reference
5-methyl-1H-indazole-3-carboxamide derivative (Compound 48)	GSK-3β	>10	[1]

Table 3: Kinase Inhibitory Activity of 7-Methyl-1H-Indazole Derivatives

Compound Derivative	Target Kinase	IC50 (nM)	Reference
Hypothetical 7-Methyl Analog of an Indazole-3-carboxamide	PAK1	Not Available	[3]
7-Methyl-1H-indazole-3-carboxamide	CRAC Channels	Not Available	[3]

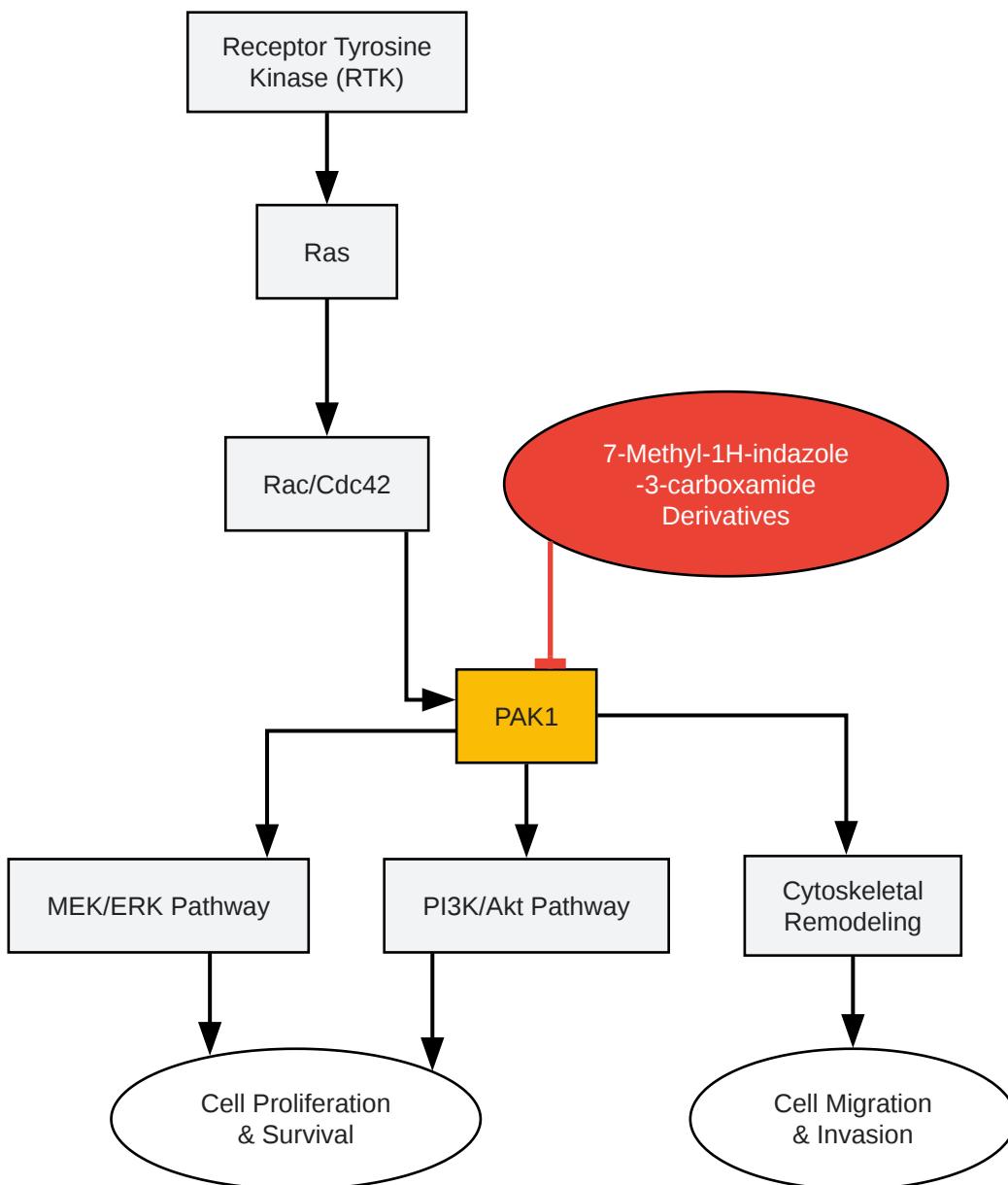
Table 4: Antiproliferative Activity of Indazole-Pyrimidine Hybrids

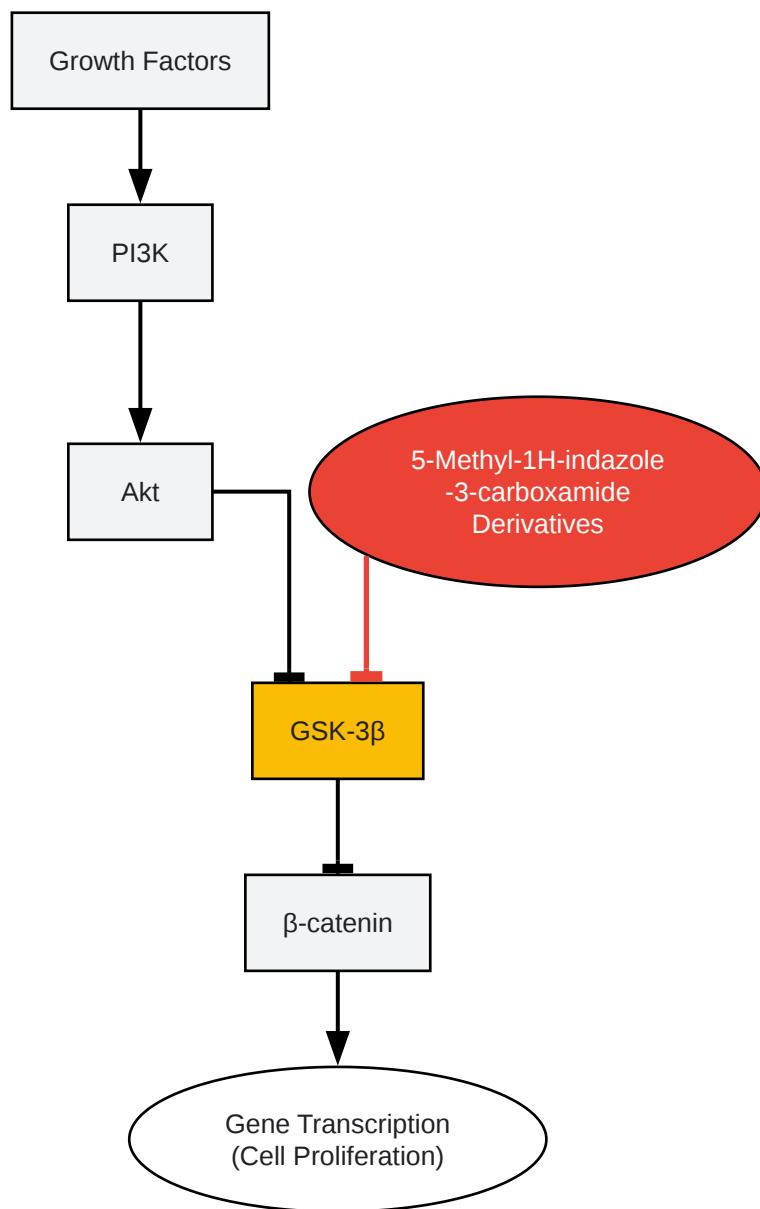
While not specific to a single methyl-indazole isomer, this data highlights the general antiproliferative potential of the indazole scaffold.

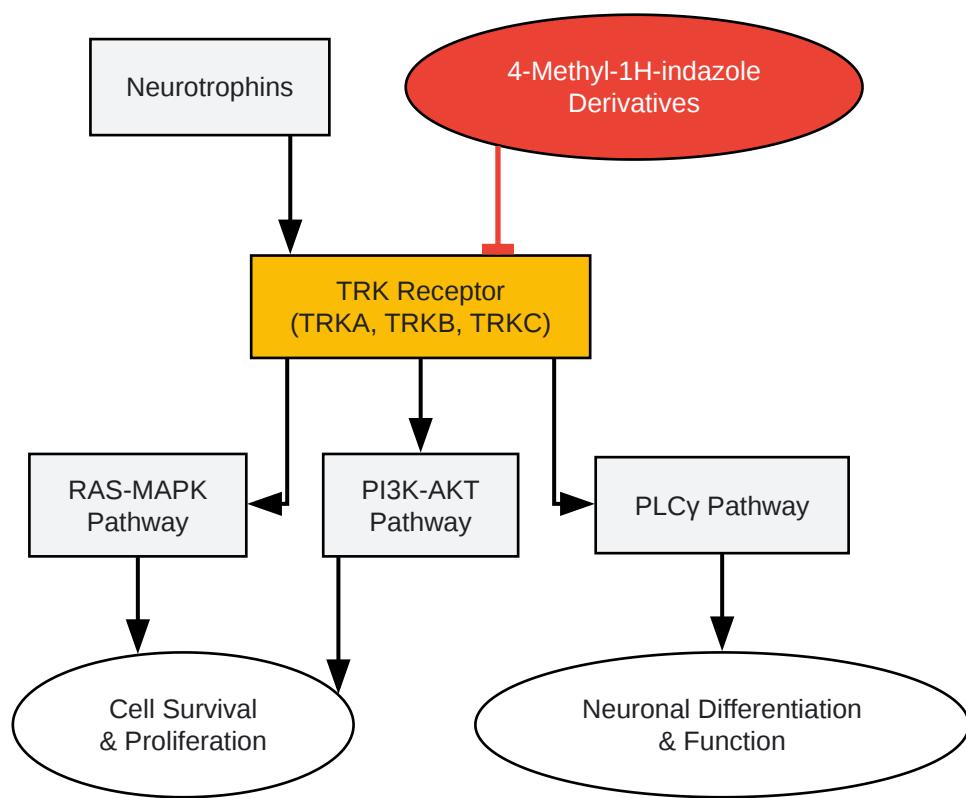
Compound	Cell Line	IC50 (μM)	Reference
Indazol-pyrimidine hybrid 5f	MCF-7 (Breast Cancer)	1.858	[4][5]
A549 (Lung Cancer)		3.628	[4][5]
Caco-2 (Colorectal Cancer)		1.056	[4][5]
Indazol-pyrimidine hybrid 4b	Caco-2 (Colorectal Cancer)	0.827	[4][5]
Indazol-pyrimidine hybrid 5h	A549 (Lung Cancer)	1.378	[4][5]

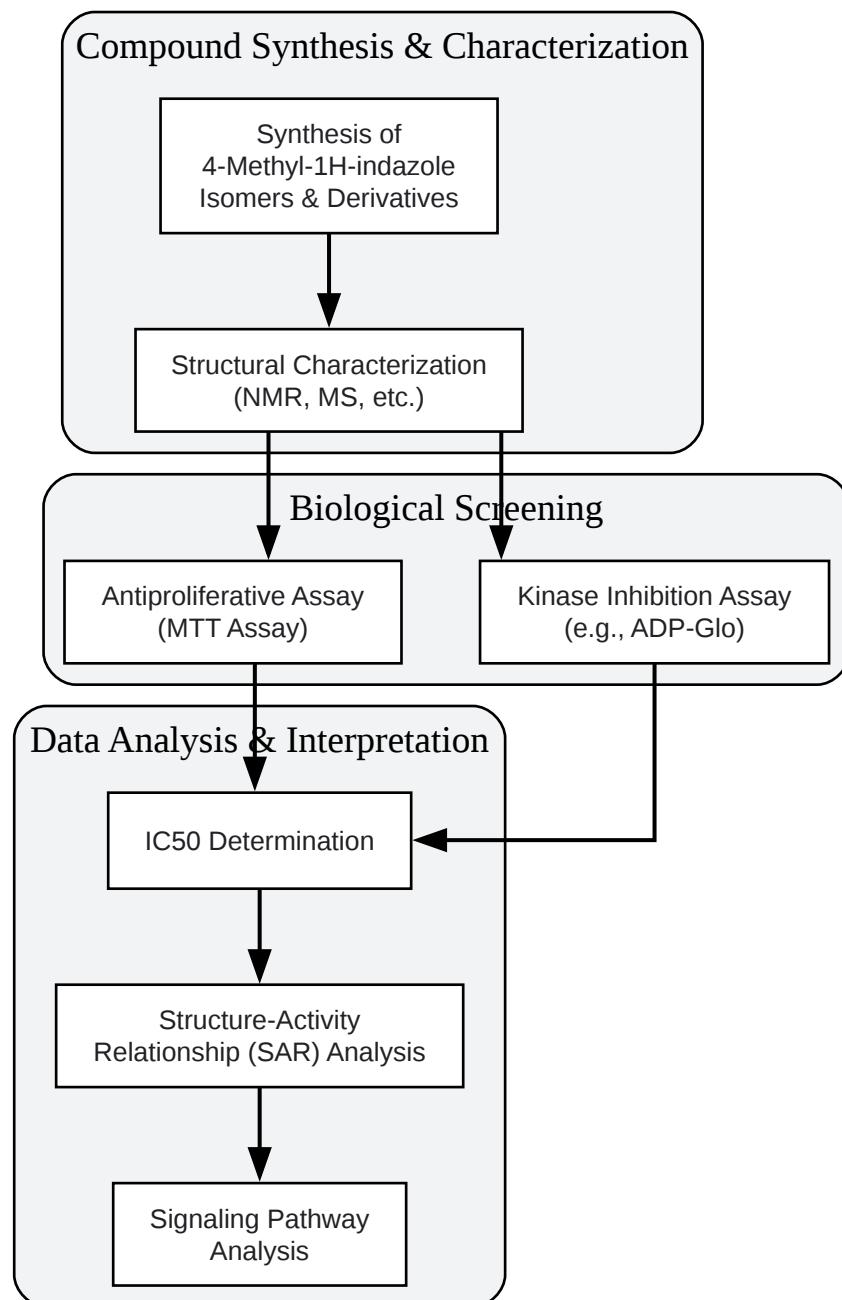
Signaling Pathway Visualizations

The biological effects of these indazole derivatives are often mediated through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for some of the targeted kinases.









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